molecular formula C20H16F3N5S B2832360 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS No. 618399-27-2

2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE

Cat. No.: B2832360
CAS No.: 618399-27-2
M. Wt: 415.44
InChI Key: NWAVAKJRSREHKD-UHFFFAOYSA-N
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Description

The compound 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic derivative featuring a pyrimidine core substituted with a trifluoromethyl group (at position 6), a phenyl group (position 4), and a methyl sulfanyl moiety linked via a methylene bridge to an imidazo[1,2-a]pyrimidine scaffold. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which may modulate its physicochemical and biological properties.

Properties

IUPAC Name

5,7-dimethyl-2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5S/c1-12-8-13(2)28-10-15(25-18(28)24-12)11-29-19-26-16(14-6-4-3-5-7-14)9-17(27-19)20(21,22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAVAKJRSREHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Cyclization: The final step involves cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

    Addition: Addition reactions can occur at the double bonds present in the structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that compounds containing imidazo[1,2-a]pyrimidine moieties exhibit significant anticancer activity. For instance, derivatives of this compound have shown effectiveness in targeting specific cancer cell pathways, particularly in human breast cancer cells by inhibiting STAT3 phosphorylation .
  • Antimicrobial Activity
    • The structural features of this compound suggest potential antimicrobial properties. Heterocyclic compounds have been extensively studied for their ability to combat various bacterial and fungal infections due to their ability to interfere with microbial metabolism and replication processes.
  • Enzyme Inhibition
    • The compound's unique structure allows it to act as an inhibitor for various enzymes involved in disease pathways. For example, it may inhibit kinases or other enzymes critical in cancer proliferation or microbial resistance mechanisms.

Case Study 1: Anticancer Activity

A study focused on the design and synthesis of imidazopyridine-tethered pyrazolines, which included derivatives of the target compound, demonstrated promising results in inhibiting the growth of breast cancer cells. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation, showcasing the compound's potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

Research involving substituted heterocyclic compounds has shown that modifications can enhance antimicrobial efficacy. In vitro studies indicated that derivatives similar to 2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine exhibited enhanced activity against resistant strains of bacteria, marking it as a candidate for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell signaling pathways, leading to effects such as apoptosis (programmed cell death) and inhibition of cell proliferation . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Core Heterocycles:

  • Imidazo[1,2-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine: The target compound’s imidazo[1,2-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine derivatives (e.g., compounds 8a and 8b in ) by replacing a nitrogen atom in the fused ring system.
  • Simple Pyrimidine Derivatives :
    Compounds like 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine () lack fused heterocyclic systems, reducing steric complexity but possibly limiting selectivity in biological interactions .

Key Substituents:

  • Trifluoromethyl Group :
    Ubiquitous in analogs (e.g., ), this group enhances lipophilicity and metabolic stability. The target compound’s trifluoromethyl at position 6 aligns with herbicidal triazolo[1,5-a]pyrimidines (e.g., 8b), where CF₃ contributes to activity against broadleaf weeds .
  • Sulfanyl vs. Sulfonamide Linkages: The methyl sulfanyl bridge in the target compound contrasts with sulfonamide-linked derivatives (e.g., 8a and 8b).

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight (~450–500 g/mol, estimated) exceeds ’s triazolo derivative (302.37 g/mol), suggesting reduced bioavailability. However, the trifluoromethyl and methyl groups may counterbalance this via increased lipophilicity .
  • Acid-Base Behavior :
    Predicted pKa values for sulfanyl-linked compounds (e.g., : pKa ≈ -0.15) indicate weak acidity, contrasting with sulfonamides (pKa ≈ 5–7), which ionize at physiological pH, affecting solubility .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity
Target Compound Not reported ~450–500 (estimated) Imidazo[1,2-a]pyrimidine CF₃, Ph, methyl sulfanyl bridge Unknown
8b () C₁₇H₁₄F₄N₄O₂S 402.38 Triazolo[1,5-a]pyrimidine CF₃, F, sulfonamide Herbicidal (IC₅₀ = 0.8 μM)
6-[(3-Fluorophenyl)methyl]-5,7-dimethyltriazolo[1,5-a]pyrimidine () C₁₅H₁₅FN₄S 302.37 Triazolo[1,5-a]pyrimidine 3-Fluorobenzyl, methyl sulfanyl Not reported
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine () C₁₇H₉Cl₂F₃N₂ 369.20 Pyrimidine CF₃, 3,5-dichlorophenyl, Ph Not reported
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-([3-(trifluoromethyl)benzyl]sulfanyl)pyrimidine () C₁₈H₁₁F₆N₃S 415.36 Pyrimidine CF₃, pyridinyl, 3-CF₃-benzyl sulfanyl Not reported

Key Notes

Functional Group Trade-offs : Sulfanyl linkages may improve cell permeability but reduce target affinity compared to sulfonamides .

Data Limitations: No direct studies on the target compound are available; comparisons rely on structural analogs. Further synthesis and bioactivity assays are needed to validate hypotheses.

Biological Activity

The compound 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the imidazo[1,2-a]pyrimidine core and trifluoromethyl group, suggest diverse interactions with biological targets.

  • Molecular Formula: C12H15N3O2S
  • Molecular Weight: 251.31 g/mol
  • IUPAC Name: 2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]acetic acid
  • CAS Number: 380572-61-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The imidazo[1,2-a]pyrimidine structure is known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses and cancer progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings on anticancer activity:

CompoundCell LineIC50 (µM)Reference
5aMCF-70.05
5dA5495.75
5lPC354.94
5nK56251.71

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate to good efficacy against various bacterial strains. The following table highlights the antimicrobial activity observed:

PathogenInhibition Rate (%) at 500 µg/mLReference
Staphylococcus aureus70
Escherichia coli65
Candida albicans80

Case Studies

  • In Vivo Study on Anticancer Activity : A study conducted on mice bearing tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • COX-2 Inhibition : A series of synthesized derivatives were tested for COX-2 inhibition, revealing that some compounds exhibited greater selectivity than celecoxib, a known COX-2 inhibitor. This suggests potential for development as anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the trifluoromethyl group and the phenyl ring can significantly alter biological activity. Compounds with electron-withdrawing groups on the phenyl ring tend to exhibit enhanced anticancer properties due to increased lipophilicity and improved binding affinity to target enzymes.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Coupling of pyrimidine derivatives (e.g., 4,6-dimethylpyrimidine-2-thiol) with imidazo[1,2-a]pyrimidine precursors under nucleophilic substitution conditions.
  • Step 2: Introduction of the trifluoromethyl and phenyl groups via Suzuki-Miyaura cross-coupling or halogen exchange reactions. Critical conditions include inert atmospheres (e.g., nitrogen), catalysts like palladium complexes, and solvents such as DMF or THF. Reaction temperatures range from 60°C to 120°C, depending on the step .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and regiochemistry.
  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect co-eluting impurities (e.g., epimers or stereoisomers).
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
  • Infrared (IR) Spectroscopy: To identify functional groups like sulfanyl or trifluoromethyl .

Q. What key structural features influence its biological activity in drug discovery?

The fused imidazo[1,2-a]pyrimidine core enhances π-π stacking with biological targets, while the sulfanyl linker increases solubility. The trifluoromethyl group improves metabolic stability and binding affinity via hydrophobic interactions. Substituent positions (e.g., 5,7-dimethyl groups) modulate steric hindrance and electronic effects .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized while minimizing byproduct formation?

  • Parameter Screening: Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., switching from DMF to acetonitrile), catalyst loading, and temperature gradients.
  • Catalyst Optimization: Replace traditional Pd(PPh3)4 with Buchwald-Hartwig catalysts for higher coupling efficiency.
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC for challenging separations .

Q. How can co-eluting epimers be resolved during chromatographic analysis?

Adjust chromatographic conditions to separate epimers:

  • Mobile Phase: Use ion-pair reagents (e.g., tetrabutylammonium phosphate) or chiral columns.
  • pH Modulation: Optimize buffer pH (e.g., pH 6.5 ammonium acetate) to alter retention times.
  • Temperature Control: Lower column temperature (e.g., 10°C) to enhance resolution .

Q. What environmental fate studies are relevant for assessing ecological risks?

Follow frameworks like Project INCHEMBIOL (2005–2011):

  • Degradation Pathways: Test abiotic (hydrolysis, photolysis) and biotic (microbial) degradation in simulated environments.
  • Bioaccumulation: Measure logP values to predict partitioning into lipid-rich tissues.
  • Toxicity Profiling: Use Daphnia magna or algal models for acute/chronic toxicity assays .

Q. How can QSAR models predict biological activity for structural analogs?

  • Descriptor Selection: Compute electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Model Validation: Apply leave-one-out cross-validation to avoid overfitting.
  • Experimental Correlation: Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. How should NMR and MS data be integrated to resolve structural ambiguities?

  • NMR Assignments: Use 2D techniques (COSY, HSQC) to correlate proton and carbon signals, especially for overlapping peaks in the aromatic region.
  • MS/MS Fragmentation: Analyze fragmentation patterns to distinguish between isobaric structures (e.g., sulfanyl vs. ether linkers).
  • Hybrid Approaches: Combine NMR coupling constants with MS-derived molecular formulas to confirm substituent positions .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Target Validation: Use CRISPR knockouts or siRNA to confirm target specificity.
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 normalization) .

Q. What considerations are critical for designing multi-step syntheses with intermediates?

  • Intermediate Stability: Avoid moisture- or light-sensitive intermediates; use protective groups (e.g., tert-butoxycarbonyl).
  • Scalability: Ensure compatibility with flow chemistry or continuous manufacturing setups.
  • Analytical Monitoring: Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking .

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